molecular formula C18H13IN2O3 B5005910 5-(4-iodobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-iodobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5005910
M. Wt: 432.2 g/mol
InChI Key: IUGWPUSJTOOIAP-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-iodobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound with potential applications in scientific research. This compound is also known as IBMP or 4-Iodobenzylidene-4'-methyl-2,4,6-cycloheptatrien-1-one and has a molecular formula of C20H15IN2O2.

Mechanism of Action

The mechanism of action of 5-(4-iodobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-iodobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential as a novel anticancer agent. However, a limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 5-(4-iodobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione include investigating its potential use in combination with other anticancer agents, as well as exploring its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 5-(4-iodobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a reaction between 4-methylbenzaldehyde and 5-amino-2,4,6-trioxypyrimidine in the presence of iodine and acetic acid. The resulting product is purified through recrystallization.

Scientific Research Applications

5-(4-iodobenzylidene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anticancer properties and has been investigated for its potential use in cancer therapy. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(5E)-5-[(4-iodophenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2O3/c1-11-2-8-14(9-3-11)21-17(23)15(16(22)20-18(21)24)10-12-4-6-13(19)7-5-12/h2-10H,1H3,(H,20,22,24)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGWPUSJTOOIAP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)I)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)I)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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